Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate
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Overview
Description
Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate is a chemical compound that belongs to the class of isochromane derivatives Isochromanes are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring This particular compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 3rd position, and a carboxylate ester group at the 3rd position of the isochromane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate typically involves the bromination of a precursor isochromane compound followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting brominated intermediate is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine atom and the ester group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 7-fluoro-3-methyl-1-oxoisochromane-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 7-iodo-3-methyl-1-oxoisochromane-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 7-bromo-3-methyl-1-oxoisochromane-3-carboxylate is unique due to the presence of the bromine atom, which can impart different reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Properties
IUPAC Name |
methyl 7-bromo-3-methyl-1-oxo-4H-isochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-12(11(15)16-2)6-7-3-4-8(13)5-9(7)10(14)17-12/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHPOQPIVYNBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)Br)C(=O)O1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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